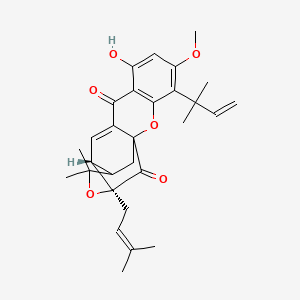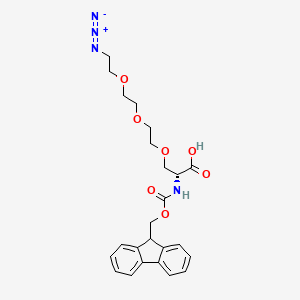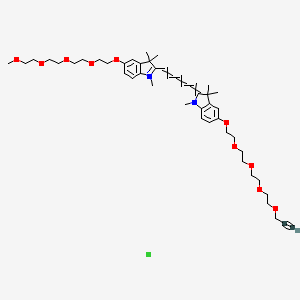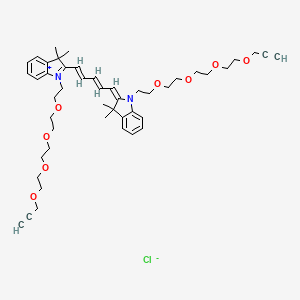
Osteosarcoma-IN-D15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osteosarcoma-IN-D15 is an inhibitor of migration and invasion of osteosarcoma cells mediated by p53, regulating EMT-related genes.
Scientific Research Applications
Plasma Membrane Proteomics in Osteosarcoma
A study by Zhang et al. (2010) utilized plasma membrane proteomics to compare the protein profiles of an osteosarcoma cell line (MG-63) and normal human osteoblastic cells (hFOB 1.19). This research identified 342 non-redundant proteins, with 68 showing differential expression. Among these, CD151 was notably over-expressed in osteosarcoma tissues, suggesting its potential as a new target for osteosarcoma research and therapy (Zhang et al., 2010).
Role of Long Noncoding RNA SNHG15 in Doxorubicin Resistance
Another study focused on the long noncoding RNA small nucleolar RNA host gene 15 (SNHG15), which plays an oncogenic role in various cancers. Zhang et al. (2020) demonstrated that SNHG15 contributes to doxorubicin resistance in osteosarcoma cells through the miR-381-3p/GFRA1 axis. Knockdown of SNHG15 inhibited proliferation, doxorubicin resistance, and autophagy of osteosarcoma cells, indicating that targeting SNHG15 might offer a new therapeutic approach to overcome drug resistance in osteosarcoma (Zhang et al., 2020).
MTH1 Inhibition as a Therapeutic Strategy
Research by Moukengué et al. (2020) evaluated the therapeutic potential of targeting MTH1 with chemical inhibitors, such as TH1579, in osteosarcoma cells. Their findings suggested that MTH1 overexpression is a common feature in osteosarcoma and that its inhibition by TH1579 could significantly reduce tumor growth and metastasis development, providing pre-clinical proof-of-principle for TH1579 as a therapeutic option for osteosarcoma patients (Moukengué et al., 2020).
Canine Osteosarcoma Cell Line for Comparative Oncology Studies
Modesto et al. (2020) characterized the D-17 canine osteosarcoma cell line to understand if it could serve as a model for cancer studies in both humans and dogs. Their research confirmed the maintenance of pulmonary metastatic osteosarcoma characteristics in the D-17 cell line, suggesting its potential use for evaluating new therapeutic approaches based on the use of bacteria for cancer treatment (Modesto et al., 2020).
properties
Product Name |
Osteosarcoma-IN-D15 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.36 |
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H17NO/c1-14-6-7-15(19-5-3-2-4-18(14)19)10-13-20(22)16-8-11-17(21)12-9-16/h2-13H,21H2,1H3/b13-10+ |
InChI Key |
OJOYQEDRRZUUMP-JLHYYAGUSA-N |
SMILES |
NC1=CC=C(C(/C=C/C2=CC=C(C)C3=C2C=CC=C3)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Osteosarcoma IN-D15; Osteosarcoma-IN D15; Osteosarcoma-IN-D15 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








